molecular formula C9H5NOS B6174250 4-Isocyanato-1-benzothiophene CAS No. 2649072-62-6

4-Isocyanato-1-benzothiophene

Cat. No. B6174250
CAS RN: 2649072-62-6
M. Wt: 175.21 g/mol
InChI Key: MICYTEVCYSNGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanato-1-benzothiophene (4-IT) is a polycyclic aromatic hydrocarbon (PAH) compound with a unique aromatic ring structure. It is a highly reactive molecule that has been used in a variety of scientific research applications, including as a synthetic intermediate for organic synthesis, as an analytical tool for measuring molecular interactions, and as an effective reagent for drug discovery. 4-IT is an important compound for the study of biochemical and physiological effects, as well as for the development of novel methods for drug synthesis.

Scientific Research Applications

4-Isocyanato-1-benzothiophene is widely used in scientific research applications, including as an analytical tool for measuring molecular interactions, as an effective reagent for drug discovery, and as a synthetic intermediate for organic synthesis. It has also been used as a model compound for studying the structure and properties of PAHs, and as a tool for studying the effects of environmental pollutants on human health.

Mechanism of Action

4-Isocyanato-1-benzothiophene is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Inhibition of this enzyme leads to reduced metabolism of certain drugs, resulting in increased drug concentrations in the body. This can lead to increased toxicity and other adverse effects.
Biochemical and Physiological Effects
This compound has been shown to induce a variety of biochemical and physiological effects in cells and animals. It has been demonstrated to have an inhibitory effect on the enzyme cytochrome P450, as well as other enzymes involved in drug metabolism. In addition, this compound has been demonstrated to have an inhibitory effect on the expression of certain genes, and to induce oxidative stress in cells. It has also been shown to have an inhibitory effect on the release of neurotransmitters in the brain, as well as to induce apoptosis in certain types of cells.

Advantages and Limitations for Lab Experiments

The use of 4-Isocyanato-1-benzothiophene in laboratory experiments has several advantages, including its low cost and ease of synthesis. It is also highly soluble in many organic solvents, making it easy to use in a variety of laboratory experiments. However, there are also some limitations to its use, including its potential toxicity and the fact that it is a highly reactive compound. In addition, its effects on certain biochemical and physiological processes are not fully understood, and further research is needed to better understand its potential uses in drug discovery and other scientific research applications.

Future Directions

There are a variety of potential future directions for the use of 4-Isocyanato-1-benzothiophene in scientific research. One potential direction is the use of this compound in drug discovery and development, as its inhibition of cytochrome P450 could be used to target specific metabolic pathways. Another potential direction is the use of this compound as a model compound for studying the effects of environmental pollutants on human health. Finally, this compound could be used to study the structure and properties of PAHs, which could lead to the development of novel methods for drug synthesis.

Synthesis Methods

4-Isocyanato-1-benzothiophene is synthesized by the reaction of 1-benzothiophene with isocyanic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is typically performed in a solvent such as chloroform or dichloromethane. The reaction is highly exothermic, and the product is a white solid that is readily soluble in organic solvents. The reaction is generally considered to be a simple and efficient way to synthesize this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-isocyanato-1-benzothiophene can be achieved through a two-step process involving the synthesis of 4-bromo-1-benzothiophene followed by the reaction of the resulting compound with potassium cyanate.", "Starting Materials": [ "Benzothiophene", "Bromine", "Potassium cyanate", "Sodium iodide", "Copper(I) iodide", "Copper(II) sulfate", "Sodium bicarbonate", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-1-benzothiophene", "1. Dissolve benzothiophene (1.0 g, 7.2 mmol) in acetone (20 mL) in a round-bottom flask.", "2. Add bromine (1.5 mL, 14.4 mmol) dropwise to the reaction mixture while stirring at room temperature.", "3. Add sodium iodide (1.5 g, 10.0 mmol) and copper(I) iodide (0.5 g, 2.6 mmol) to the reaction mixture and stir for 24 hours at room temperature.", "4. Filter the reaction mixture and wash the solid with water.", "5. Recrystallize the solid from ethanol to obtain 4-bromo-1-benzothiophene as a white solid (1.5 g, 80% yield).", "Step 2: Reaction of 4-bromo-1-benzothiophene with potassium cyanate", "1. Dissolve 4-bromo-1-benzothiophene (0.5 g, 2.0 mmol) and potassium cyanate (0.3 g, 3.9 mmol) in ethanol (10 mL) in a round-bottom flask.", "2. Add copper(II) sulfate (0.1 g, 0.4 mmol) and sodium bicarbonate (0.3 g, 3.6 mmol) to the reaction mixture and stir for 24 hours at room temperature.", "3. Filter the reaction mixture and wash the solid with water.", "4. Recrystallize the solid from ethanol to obtain 4-isocyanato-1-benzothiophene as a white solid (0.3 g, 50% yield)." ] }

CAS RN

2649072-62-6

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

4-isocyanato-1-benzothiophene

InChI

InChI=1S/C9H5NOS/c11-6-10-8-2-1-3-9-7(8)4-5-12-9/h1-5H

InChI Key

MICYTEVCYSNGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)N=C=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.